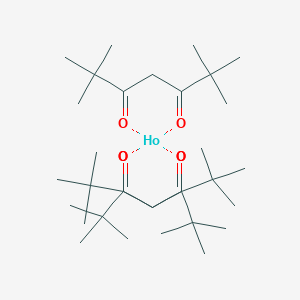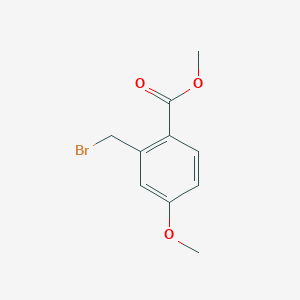
Holmium;2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Holmium;2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where holmium is complexed with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and ability to form complexes with various metal ions. It is widely used in the field of coordination chemistry due to its unique structural properties .
作用機序
- The oxygen atoms in the carbonyl groups serve as ligands, coordinating with metal centers. These metal complexes play essential roles in catalysis and materials science .
- The β-diketone structure undergoes keto-enol tautomerization, allowing the formation of stable enol forms under basic conditions. These enolates can then react with metal ions to create coordination complexes .
- TMHD’s coordination complexes participate in several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Holmium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of holmium salts with 2,2,6,6-tetramethylheptane-3,5-dione in an organic solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation. The mixture is then heated to facilitate the formation of the complex .
Industrial Production Methods: In industrial settings, the compound is often synthesized through a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Purification is typically achieved through recrystallization or sublimation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the metal center.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands and solvents depending on the desired product.
Major Products:
Oxidation: Oxidized holmium complexes.
Reduction: Reduced holmium complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Holmium;2,2,6,6-tetramethylheptane-3,5-dione is used in various scientific research applications:
Chemistry: As a ligand in the synthesis of stable metal complexes.
Biology: In studies involving metal ion interactions with biological molecules.
Medicine: Potential use in radiotherapy due to the radioactive properties of holmium.
Industry: Used in the production of thin films and coatings through metal-organic chemical vapor deposition (MOCVD)
類似化合物との比較
2,2,6,6-Tetramethyl-3,5-heptanedione: A similar ligand used in coordination chemistry.
Hexafluoroacetylacetone: Another β-diketone ligand with different electronic properties.
1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents.
Uniqueness: Holmium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific properties of holmium and the stability provided by the 2,2,6,6-tetramethylheptane-3,5-dione ligand. This combination allows for the formation of highly stable complexes that are useful in various applications .
特性
CAS番号 |
15522-73-3 |
|---|---|
分子式 |
C33H57HoO6 |
分子量 |
714.7 g/mol |
IUPAC名 |
holmium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChIキー |
ZZULSBHJXGRKIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ho] |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ho+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)











